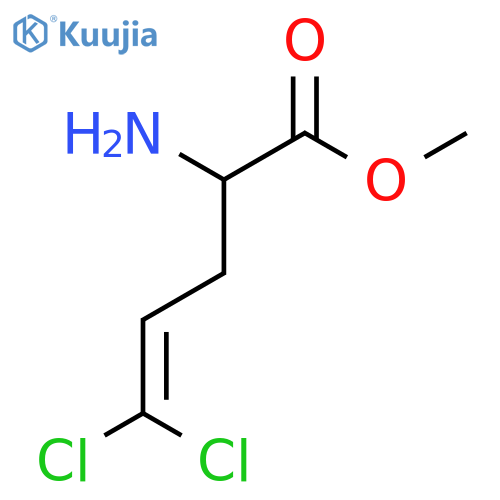

Cas no 2000426-50-4 (methyl 2-amino-5,5-dichloropent-4-enoate)

methyl 2-amino-5,5-dichloropent-4-enoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-5,5-dichloropent-4-enoate

- EN300-1297554

- 2000426-50-4

-

- インチ: 1S/C6H9Cl2NO2/c1-11-6(10)4(9)2-3-5(7)8/h3-4H,2,9H2,1H3

- InChIKey: ODKAQOAGSOHKCU-UHFFFAOYSA-N

- ほほえんだ: Cl/C(=C/CC(C(=O)OC)N)/Cl

計算された属性

- せいみつぶんしりょう: 197.0010339g/mol

- どういたいしつりょう: 197.0010339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 52.3Ų

methyl 2-amino-5,5-dichloropent-4-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297554-5.0g |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1297554-10.0g |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1297554-1.0g |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1297554-2500mg |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1297554-5000mg |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1297554-2.5g |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 2.5g |

$2379.0 | 2023-06-06 | ||

| Enamine | EN300-1297554-0.05g |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1297554-10000mg |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1297554-500mg |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1297554-100mg |

methyl 2-amino-5,5-dichloropent-4-enoate |

2000426-50-4 | 100mg |

$867.0 | 2023-09-30 |

methyl 2-amino-5,5-dichloropent-4-enoate 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

methyl 2-amino-5,5-dichloropent-4-enoateに関する追加情報

Comprehensive Overview of Methyl 2-Amino-5,5-Dichloropent-4-Enoate (CAS No. 2000426-50-4)

Methyl 2-amino-5,5-dichloropent-4-enoate (CAS No. 2000426-50-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and synthetic chemistry. This ester derivative, characterized by its dichloropentene backbone and amino functional group, serves as a versatile intermediate in the synthesis of complex molecules. Its unique structural features, including the dichloro substitution and enolate moiety, make it a valuable building block for researchers exploring novel bioactive compounds.

In recent years, the demand for methyl 2-amino-5,5-dichloropent-4-enoate has surged due to its potential applications in drug discovery. Scientists are particularly interested in its role as a precursor for heterocyclic compounds, which are pivotal in designing antiviral and anticancer agents. With the global focus on precision medicine and targeted therapies, this compound's ability to introduce chlorine atoms into molecular frameworks aligns with the trend of developing halogenated pharmaceuticals for enhanced efficacy.

The compound's CAS number 2000426-50-4 is frequently searched in academic databases and chemical supplier platforms, reflecting its growing relevance. Researchers often inquire about its synthetic routes, spectroscopic data (such as NMR and IR profiles), and solubility properties. These queries highlight the need for detailed technical documentation, which is critical for reproducibility in organic synthesis. Notably, the enamine functionality within its structure enables diverse Michael addition reactions, a topic widely discussed in green chemistry forums.

From an industrial perspective, methyl 2-amino-5,5-dichloropent-4-enoate is synthesized through optimized esterification and halogenation protocols. Manufacturers emphasize scalability and purity (>98%) to meet the stringent requirements of GMP-compliant production. The compound's stability under ambient conditions and compatibility with microwave-assisted synthesis techniques further enhance its utility in high-throughput screening.

Environmental and regulatory considerations are also pivotal in discussions about CAS 2000426-50-4. While not classified as hazardous under current guidelines, its biodegradation pathways and ecotoxicological profile are subjects of ongoing study. This aligns with the broader industry shift toward sustainable chemistry, where researchers prioritize compounds with minimal ecological impact. Analytical methods like HPLC-MS are routinely employed to monitor its degradation products.

In summary, methyl 2-amino-5,5-dichloropent-4-enoate represents a convergence of synthetic utility and biomedical potential. Its CAS registry 2000426-50-4 serves as a key identifier for procurement and literature searches, while its structural motifs continue to inspire innovations in medicinal chemistry and material science. As interdisciplinary research expands, this compound is poised to play an increasingly prominent role in addressing contemporary scientific challenges.

2000426-50-4 (methyl 2-amino-5,5-dichloropent-4-enoate) 関連製品

- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)

- 867340-26-9(2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)

- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)

- 1936710-96-1(1-(2-Methylcyclopropyl)pentane-1,3-dione)

- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)